4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline

Lipophilicity Medicinal Chemistry Physicochemical Properties

Generic benzotriazole analogs risk synthesis failure from incorrect amine positioning. 4-(Benzotriazol-1-ylmethyl)aniline (CAS 129075-89-4) provides the precise para-amine geometry required for high-yield methylenebisaniline synthesis. • Para-amine ensures regiochemical control in unsymmetrical product synthesis • bp >470°C enables use in high-temperature polymer processing • Lithiation-ready methylene bridge for advanced derivatization

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
CAS No. 129075-89-4
Cat. No. B142105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline
CAS129075-89-4
Molecular FormulaC13H12N4
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)N
InChIInChI=1S/C13H12N4/c14-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9,14H2
InChIKeyGJSIHNFDWYIROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline Overview


4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline (CAS 129075-89-4), also known as 4-(benzotriazol-1-ylmethyl)aniline, is a heterocyclic organic compound with the molecular formula C13H12N4 and a molecular weight of 224.26 g/mol . The compound features a benzotriazole ring linked to a para-substituted aniline via a methylene bridge [1]. Its structure confers a combination of UV-absorbing properties derived from the benzotriazole core and chemical reactivity from the primary aromatic amine group, making it a versatile intermediate in the design of functional materials, pharmaceutical precursors, and specialty organic molecules [2].

Reaction class Acid-catalyzed multicomponent condensation; supports high-yielding para-amine pathway
Position requirement Para-substituted primary aniline essential for regioselective coupling
Application scope Functional materials, UV absorbers, corrosion inhibitor precursor synthesis

Why Substitution Fails for 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline


In the context of benzotriazole derivatives, generic substitution can lead to significant performance failures. For instance, in synthetic applications, the specific position of the amine group (para- in 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline) versus ortho- or N-alkylated analogs critically influences reactivity and yields in subsequent transformations, as evidenced by studies on the synthesis of methylenebisanilines where para-substituted intermediates enable efficient preparation of both symmetrical and unsymmetrical product classes . Furthermore, in applications requiring UV absorption or corrosion inhibition, subtle changes in substitution pattern or the nature of the amine functionality (primary vs. tertiary or alkylated) alter both the photophysical properties and the coordination behavior with metal surfaces, directly impacting material performance [1]. Therefore, replacing 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline with a closely related analog without rigorous performance validation is a high-risk procurement decision that can compromise the intended application.

Property
Target
Substitute Risk
Amine position
para-substituted
ortho-analogs may reduce reaction yields due to steric hindrance
Amine type
Primary amine
N-alkylated derivatives may alter thermal stability and synthetic pathway

Selection Evidence for 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline


LogP Advantage of Para-Substitution

The para-substitution pattern of 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline results in a predicted ACD/LogP value of 1.64, which differs substantially from the ortho-substituted analog (CAS 403599-76-8) [1]. This difference in lipophilicity is critical for applications where partition coefficient influences bioavailability or material solubility.

LogP advantage
Data to verify
ACD/LogP 1.64 (para) vs ortho-isomer (different steric/electronic profile)
Lipophilicity may differ; review for formulation fit
Predicted data; no experimental LogP comparison
Lipophilicity Medicinal Chemistry Physicochemical Properties

Primary Amine for High-Yield Benzotriazole Synthesis

The primary aromatic amine of 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline serves as a key building block in the acid-catalyzed three-component condensation with aldehydes and benzotriazoles, achieving up to 97% yield under optimized conditions . In contrast, tertiary aniline derivatives (e.g., N,N-dimethylaniline) undergo different reaction pathways, and ortho-substituted anilines exhibit reduced yields (78-85%) in analogous nucleophilic substitution reactions due to steric hindrance .

Synthetic yield
Reported
Up to 97% yield (para) vs 78–85% (ortho) in multicomponent reaction
Para-substitution supports higher synthetic efficiency
Conditions differ; verify for specific protocol
Organic Synthesis Click Chemistry Catalysis

Enhanced Thermal Stability via Para-Amine

4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline exhibits a predicted boiling point of 471.1±28.0 °C at 760 mmHg [1]. This value is significantly higher than that of N-alkylated analogs such as 4-[(1H-1,2,3-benzotriazol-1-yl)methyl]-N,N-dimethylaniline (C15H16N4, molecular weight 252 Da) which has a lower boiling point due to increased volatility .

Thermal stability
Class-level
Boiling point 471.1±28.0 °C (predicted) vs lower for N-alkylated analog
Higher thermal stability may suit polymer processing
Predicted value; experimental validation recommended
Materials Science Thermal Stability Polymer Additives

Benzotriazole-Based UV Photostabilization

The benzotriazole group of 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline contributes to its ability to absorb UV light, thereby protecting materials from photodegradation . This property is a defining characteristic of the benzotriazole class and is not present in non-benzotriazole aniline derivatives (e.g., 4,4'-methylenedianiline, CAS 101-77-9) [1]. While direct quantitative UV absorption data for the target compound is limited in the open literature, the class-level inference is strongly supported by the well-documented behavior of benzotriazole-based UV absorbers [2].

UV absorption
Class-level
Benzotriazole core provides UV-absorbing chromophore (qualitative)
UV protection potential; verify for target material
General benzotriazole class behavior; no quantitative data
UV Stabilization Photodegradation Protection Polymer Additives

Research & Industrial Applications of 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline


Precursor for Unsymmetrical Methylenebisanilines

In organic synthesis, 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline serves as a critical intermediate in the preparation of unsymmetrical methylenebisanilines. Its para-amine substitution enables efficient, high-yielding reactions with a variety of anilines under acidic conditions . This makes it a preferred choice for synthetic chemists requiring precise control over product architecture.

UV-Stabilized Polymeric Materials

Due to the inherent UV-absorbing properties of the benzotriazole moiety , this compound is ideally suited for incorporation into polymers, coatings, and plastics as a photostabilizer. Its higher thermal stability (boiling point > 470 °C) [1] makes it particularly well-suited for high-temperature polymer processing where other stabilizers might degrade.

Corrosion Inhibitors for Copper & Brass

Given the established efficacy of structurally related benzotriazole derivatives as corrosion inhibitors for brass in saline environments [2], 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline is a valuable intermediate for developing novel corrosion inhibitors. The primary amine group offers a reactive handle for further functionalization to tailor inhibitor properties for specific metal surfaces.

Lithiation Substrate for Complex Molecule Construction

The compound can be lithiated at the methylene carbon adjacent to the benzotriazole ring, enabling further functionalization with electrophiles [3]. This reactivity pathway allows for the creation of diverse derivatives, making it a versatile building block for medicinal chemistry and advanced materials research.

Application
Selection Property
Validation Focus
Unsymmetrical methylenebisaniline synthesis
Primary amine reactivity and para-substitution
Yield and regioselectivity under acidic conditions
UV-stabilized polymers
Benzotriazole chromophore; thermal stability profile
Photostability testing; processing temperature compatibility
Corrosion inhibitor development
Benzotriazole coordination; amine functionalization handle
Inhibition efficiency for target metal/solution system
Lithiation-based derivatization
Methylene bridge reactivity toward lithiation
Regioselective electrophilic substitution scope
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